molecular formula C13H22ClNOSi B14053771 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline

Cat. No.: B14053771
M. Wt: 271.86 g/mol
InChI Key: WKOAYZHAMMRIMZ-UHFFFAOYSA-N
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Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a chlorinated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often in solvents like dimethylformamide (DMF) or acetonitrile, and at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: H2/Ni, H2/Rh, LiAlH4

    Nucleophiles: NaOCH3, RMgX (Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or fully reduced compounds.

Scientific Research Applications

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline involves the stabilization of reactive intermediates during chemical reactions. The TBDMS group acts as a protecting group, preventing reactions at specific sites until the desired reaction conditions are met. This allows for greater control and selectivity in multi-step synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline is unique due to the presence of both a chlorinated aniline and a TBDMS group. This combination allows for specific reactivity and protection strategies that are not possible with simpler TBDMS-protected compounds.

Properties

Molecular Formula

C13H22ClNOSi

Molecular Weight

271.86 g/mol

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chloroaniline

InChI

InChI=1S/C13H22ClNOSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9,15H2,1-5H3

InChI Key

WKOAYZHAMMRIMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Cl)N

Origin of Product

United States

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